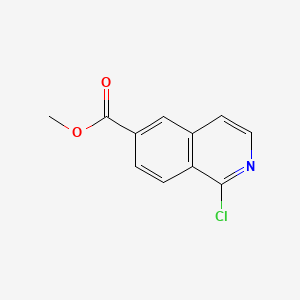

Methyl 1-chloroisoquinoline-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-chloroisoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEQALCNHHWENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-43-0 | |

| Record name | methyl 1-chloroisoquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 1-chloroisoquinoline-6-carboxylate: A Comprehensive Technical Guide for Scientific Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-chloroisoquinoline-6-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available data, predictive models, and the well-established chemistry of its structural analogs, particularly 1-chloroisoquinoline and other substituted isoquinolines. This approach provides a robust framework for understanding its behavior and potential applications.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with significant pharmacological activities.[1] Its presence in clinically used drugs underscores its importance in medicinal chemistry. The introduction of a chlorine atom at the 1-position and a methyl carboxylate group at the 6-position, as in this compound, is anticipated to modulate the electronic properties, reactivity, and biological profile of the parent scaffold, making it a valuable intermediate for the synthesis of novel therapeutic agents.[2][3]

Physicochemical Properties

Direct experimental data for the physical properties of this compound are not extensively reported in peer-reviewed literature. However, based on its structure and data from closely related compounds, we can infer its key physicochemical characteristics.

Structural and Molecular Data

The fundamental structural and molecular properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1357946-43-0 | - |

| Molecular Formula | C₁₁H₈ClNO₂ | [4] |

| Molecular Weight | 221.64 g/mol | [4] |

| Monoisotopic Mass | 221.02435 Da | [4] |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl | [4] |

| InChIKey | PKEQALCNHHWENP-UHFFFAOYSA-N | [4] |

Predicted Physical Properties

The following table presents predicted physical properties, which should be considered as estimates until experimentally verified. For comparative context, the experimental data for the parent 1-chloroisoquinoline are also included.

| Property | Predicted Value (this compound) | Experimental Value (1-Chloroisoquinoline) | Source |

| Melting Point | Not available | 31-36 °C | [5][6] |

| Boiling Point | Not available | 274-275 °C at 768 mmHg | [5][6] |

| Water Solubility | Low (predicted) | Insoluble | [6] |

| LogP (XlogP) | 2.9 (predicted) | 3.2 (predicted) | [4][7] |

The presence of the polar methyl carboxylate group might slightly increase the polarity compared to 1-chloroisoquinoline, but overall, the molecule is expected to be sparingly soluble in water and more soluble in common organic solvents.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyridine ring, the benzene ring bearing an electron-withdrawing methyl carboxylate group, and the reactive chloro substituent at the 1-position.

Reactivity of the 1-Chloro Substituent

The chlorine atom at the 1-position of the isoquinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr).[8] This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the substitution process.

This reactivity makes the 1-position a versatile handle for introducing a wide range of functional groups. It is well-documented that 1-chloroisoquinoline participates in various cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids and esters to form C-C bonds.[5]

-

Manganese-catalyzed Cross-Coupling: Reaction with aryl and alkyl Grignard reagents.[5][9]

-

Homocoupling Reactions: Formation of bis-isoquinolines.[5]

It is highly probable that this compound will exhibit similar reactivity, allowing for the synthesis of a diverse library of 1-substituted isoquinoline-6-carboxylates.

Caption: General reactivity of the 1-chloro position.

Influence of the Methyl Carboxylate Group

The methyl carboxylate group at the 6-position is an electron-withdrawing group, which will deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, it can facilitate nucleophilic aromatic substitution on the benzene ring under harsh conditions, although this is less common than substitution on the pyridine ring. The ester functionality itself can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid or amidation.

Proposed Synthetic Pathways

A logical approach would involve the initial synthesis of a substituted isoquinoline followed by functional group manipulations. A potential two-stage strategy is outlined below.

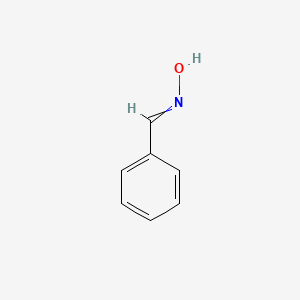

Stage 1: Construction of the Isoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11][12][13]

Caption: Pomeranz-Fritsch synthesis of the isoquinoline core.

Stage 2: Chlorination at the 1-Position

The resulting Methyl isoquinoline-6-carboxylate can then be chlorinated at the 1-position. A common method for achieving this is through N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[6][14]

Caption: Introduction of the 1-chloro substituent.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is scarce. The following sections provide predicted data based on the analysis of its structural components and data from analogous compounds.[15][16]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts would be influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| OCH₃ | ~3.9 | s |

| Aromatic H | 7.5 - 8.5 | m |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be characterized by signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Aromatic C | 120 - 150 |

| OCH₃ | ~52 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition. The predicted mass-to-charge ratios for various adducts are listed below.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.03163 |

| [M+Na]⁺ | 244.01357 |

| [M-H]⁻ | 220.01707 |

The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1720 |

| C=C, C=N (aromatic) | 1600 - 1450 |

| C-O (ester) | 1300 - 1100 |

| C-Cl | 800 - 600 |

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the data for 1-chloroisoquinoline, it should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.

Potential Applications in Research and Development

This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The isoquinoline scaffold is a known pharmacophore in various therapeutic areas, and derivatives have shown promise as:

The reactive 1-chloro group allows for the facile introduction of various side chains through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its physical and chemical properties can be extrapolated from its structural analogs. Its key features include a reactive 1-chloro substituent, amenable to a variety of coupling reactions, and the versatile isoquinoline core. This technical guide provides a foundational understanding for researchers and scientists working with this compound and aims to facilitate its application in the development of novel molecules with potential therapeutic value.

References

- Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared spectral studies of quinoline-n-oxides and isoquinoline-n-oxides. Spectroscopy Letters, 6(3), 167-176.

- Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

- Wikipedia. Pomeranz–Fritsch reaction. [Link]

- Lee, Y.-P., & Wu, Y.-J. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-, and 8-iso-HC9H7N) in solid para-hydrogen. Physical Chemistry Chemical Physics, 25(20), 14285-14296.

- Mogilaiah, K., Swapna, G., & Srujana, G. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Medicinal Chemistry Research, 21(11), 3569-3575.

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. In Organic Reactions (pp. 1-48). John Wiley & Sons, Ltd.

- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 1-13.

- Science of Synthesis. (2005).

- PubMed Central. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]

- Selvi, S. T., & Perumal, P. T. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry-Section B, 41(8), 1693-1697.

- ResearchGate. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

- ResearchGate. Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. [Link]

- NIST WebBook. Isoquinoline. [Link]

- MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

- NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

- The Journal of Organic Chemistry. Reaction of 1-Chloroisoquinoline with Peracetic Acid. [Link]

- ResearchGate. (PDF)

- PubChemLite.

- ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

- PubChem. Isoquinoline, 1-chloro-. [Link]

- YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

- The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

- NIST WebBook. Isoquinoline, 1-methyl-. [Link]

- MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. 1-クロロイソキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 7. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 9. 1-Chlorisochinolin 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. organicreactions.org [organicreactions.org]

- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 14. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

- 18. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 1-chloroisoquinoline-6-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1-chloroisoquinoline-6-carboxylate, a key intermediate in medicinal chemistry and drug development. In the absence of complete, published experimental spectra for this specific molecule, this guide synthesizes predicted data based on the empirical analysis of its core structural fragments: 1-chloroisoquinoline and methyl isoquinoline-6-carboxylate. By leveraging established principles of NMR and IR spectroscopy, and drawing upon data from closely related analogues, we present a robust and scientifically-grounded characterization. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and analytical science.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound combines three key functionalities: the isoquinoline core, a reactive chloro group at the 1-position, and a methyl ester at the 6-position, making it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

Proposed Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of a Substituted Benzyl Cyanide Intermediate

This initial step involves the preparation of a suitably substituted benzyl cyanide, which will form the carbocyclic portion of the isoquinoline ring. Standard methods for the synthesis of benzyl cyanides, such as the reaction of a benzyl halide with a cyanide salt, can be employed.

Step 2: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis.[4] The substituted benzyl cyanide is first converted to a phenylethylamine, which is then acylated. The resulting amide undergoes an acid-catalyzed cyclization to yield a 3,4-dihydroisoquinoline derivative.

Step 3: Aromatization to the Isoquinoline Core

The 3,4-dihydroisoquinoline intermediate is then aromatized to the fully conjugated isoquinoline ring system. This is typically achieved through oxidation with a suitable reagent, such as palladium on carbon (Pd/C) at elevated temperatures or with an oxidizing agent like manganese dioxide (MnO₂).

Step 4: Chlorination and Esterification

The final steps involve the introduction of the chloro and methyl carboxylate functionalities. The 1-position of the isoquinoline ring can be chlorinated using a reagent such as phosphorus oxychloride (POCl₃). The carboxylate group at the 6-position can be introduced via various methods, including a Sandmeyer reaction from a corresponding amino-substituted isoquinoline, followed by esterification.

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are based on the known spectroscopic properties of 1-chloroisoquinoline and the anticipated effects of the methyl carboxylate group at the 6-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and ester groups, as well as the nitrogen atom in the isoquinoline ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | d | ~ 5.5 |

| H-4 | 7.7 - 7.9 | d | ~ 5.5 |

| H-5 | 8.5 - 8.7 | d | ~ 8.5 |

| H-7 | 8.1 - 8.3 | dd | ~ 8.5, ~ 1.5 |

| H-8 | 7.9 - 8.1 | d | ~ 1.5 |

| -OCH₃ | 3.9 - 4.1 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.7 - 8.7 ppm): The five protons on the isoquinoline ring will appear in this downfield region. The H-3 and H-4 protons of the pyridine ring will appear as doublets with a coupling constant of approximately 5.5 Hz. The protons of the benzene ring (H-5, H-7, and H-8) will exhibit a more complex splitting pattern. The H-5 proton is expected to be the most downfield of this trio due to the anisotropic effect of the ester group.

-

Methyl Ester Protons (3.9 - 4.1 ppm): The three protons of the methyl group of the ester will appear as a sharp singlet in this region.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are based on the known data for 1-chloroisoquinoline and the expected substituent effects of the methyl carboxylate group.[6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 151 - 153 |

| C-3 | 121 - 123 |

| C-4 | 143 - 145 |

| C-4a | 128 - 130 |

| C-5 | 126 - 128 |

| C-6 | 132 - 134 |

| C-7 | 130 - 132 |

| C-8 | 129 - 131 |

| C-8a | 137 - 139 |

| -C=O | 165 - 167 |

| -OCH₃ | 52 - 54 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic and Heteroaromatic Carbons (121 - 153 ppm): The nine carbons of the isoquinoline ring system will resonate in this region. The carbon bearing the chloro group (C-1) is expected to be significantly downfield.

-

Carbonyl Carbon (165 - 167 ppm): The carbon of the ester carbonyl group will appear as a singlet in this downfield region.

-

Methyl Carbon (52 - 54 ppm): The carbon of the methyl ester group will appear as a singlet in this upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 221. A prominent M+2 peak at m/z = 223 with an intensity of approximately one-third of the M⁺ peak will be observed due to the isotopic abundance of ³⁷Cl.

-

Key Fragmentation Pathways: Fragmentation is likely to occur via the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the ester group, and the carbon-chlorine bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1650 | Medium to Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Interpretation of the IR Spectrum:

-

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[8]

-

Aromatic Stretches: The bands in the 3050-3150 cm⁻¹ and 1450-1650 cm⁻¹ regions are characteristic of the C-H and C=C/C=N stretching vibrations of the isoquinoline ring system, respectively.[9]

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretching vibration of the ester functionality.

-

C-Cl Stretch: A medium intensity band in the fingerprint region (700-800 cm⁻¹) is expected for the C-Cl stretching vibration.

Visualization of Key Structural Features and Relationships

To further aid in the understanding of the molecular structure and its spectroscopic characteristics, the following diagrams are provided.

Caption: Numbering scheme for the isoquinoline core.

Caption: Key spectroscopic correlations for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By systematically analyzing the expected NMR, MS, and IR data based on established principles and data from analogous compounds, a comprehensive and reliable set of spectral parameters has been established. This guide serves as a foundational resource for scientists and researchers working with this important synthetic intermediate, enabling its confident identification and use in the development of novel chemical entities.

References

- PubChem. 1-Chloroisoquinoline.

- Fox, M. A., et al. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 155, 62-71.

- ResearchGate. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4- F]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6 (1H)

- UNCW Institutional Repository.

- SpectraBase. 1-Chloroisoquinoline. [Link]

- El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8237–8247.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 6(3), 469-483.

- Kumar, A., & Kumar, V. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-434.

- PubMed Central.

- Arkat USA.

- ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]

- Google Patents.

- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability, 1(9), 2397-2428.

- NIST WebBook. Isoquinoline. [Link]

- Reddy, T. J., & Beeler, A. B. (2012). A Versatile Synthesis of Substituted Isoquinolines.

- Jacob, J., & Sivan, A. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1821-1845.

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- ResearchGate.

- PubChem.

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents. Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 4. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinoline [webbook.nist.gov]

CAS number and molecular structure of Methyl 1-chloroisoquinoline-6-carboxylate.

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 1-chloroisoquinoline-6-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes a plausible and scientifically sound profile. This includes its chemical identity, a proposed synthetic pathway with detailed protocols, predicted spectroscopic data, and a discussion of its potential applications. The isoquinoline scaffold is a well-established pharmacophore, and its halogenated derivatives are recognized for their potential to modulate biological activity, making this compound a person of interest for further investigation.[1][2][3] This guide aims to serve as a foundational resource, grounded in established chemical principles and data from analogous structures, to facilitate future research and application.

Chemical Identity and Molecular Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 1357946-43-0 .[4][5] Its molecular formula is C₁₁H₈ClNO₂ , corresponding to a molecular weight of 221.64 g/mol .[5]

The molecular structure consists of a core isoquinoline ring system. A chlorine atom is substituted at the 1-position, and a methyl carboxylate group (-COOCH₃) is attached at the 6-position. The presence and positioning of these functional groups—the chloro substituent and the methyl ester—are critical in defining the molecule's reactivity, physicochemical properties, and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1357946-43-0 | [4][5] |

| Molecular Formula | C₁₁H₈ClNO₂ | [4] |

| Molecular Weight | 221.64 g/mol | [5] |

| Predicted XlogP | 3.2 | [6] |

Plausible Synthetic Pathway and Experimental Protocols

A logical approach would be to first synthesize the 1-chloroisoquinoline precursor and then introduce the methyl carboxylate group at the 6-position. However, a more plausible route, given the directing effects of the substituents, involves the synthesis of an isoquinoline-6-carboxylic acid derivative, followed by chlorination and esterification.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on established procedures for similar transformations and should be adapted and optimized based on experimental observations.

Protocol 1: Synthesis of 1-Oxoisoquinoline-6-carboxylic acid

This step would likely involve a multi-step process starting from a suitable benzaldehyde derivative, such as the Pomeranz-Fritsch reaction to form the isoquinoline ring, followed by oxidation.[7][8]

Protocol 2: Synthesis of 1-Chloroisoquinoline-6-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-oxoisoquinoline-6-carboxylic acid (1.0 equivalent).

-

Chlorination: Add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The product may precipitate out of the aqueous solution. Collect the solid by vacuum filtration. If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 1-chloroisoquinoline-6-carboxylic acid (1.0 equivalent) in methanol (excess, as solvent).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Isolation: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is not widely published. The following data is predicted based on the analysis of structurally related compounds, such as 6-chloroisoquinoline-1-carbaldehyde and other substituted isoquinolines.[9][10]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic Protons | 7.5 - 8.5 | m | Complex splitting in the aromatic region |

| -OCH₃ | ~3.9 | s | Methyl protons of the ester group |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Rationale | |

| C=O (Ester) | ~165 | Carbonyl carbon of the ester | |

| Aromatic Carbons | 120 - 150 | Carbons of the isoquinoline ring | |

| -OCH₃ | ~52 | Methyl carbon of the ester |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Key Signals | Rationale |

| IR (KBr, cm⁻¹) | ~1720 (C=O str, ester), ~1600, ~1480 (C=C, C=N str), ~830 (C-Cl str) | Characteristic functional group vibrations. |

| Mass Spec. (EI) | m/z 221/223 (M⁺/M⁺+2, ~3:1 ratio) | Molecular ion peak showing the isotopic pattern for chlorine. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs.[2] The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

While specific biological activities of this compound have not been reported, its structural features suggest it could serve as a valuable intermediate or building block in the synthesis of more complex molecules for various therapeutic areas.[3][11]

-

Oncology: Halogenated isoquinolines have shown promise as anticancer agents.[1] This compound could be a precursor for novel kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: The isoquinoline core is present in several antimicrobial and antiviral compounds.

-

Neuroscience: Many isoquinoline derivatives interact with targets in the central nervous system.

The methyl ester group provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to explore structure-activity relationships.

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic pathway with detailed experimental protocols, and predicted spectroscopic data. Although direct experimental validation is limited, the information presented herein, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers to initiate further investigation into the synthesis, characterization, and application of this promising molecule.

References

- Google Patents.

- PubChemLite.

- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

- PubChem. (4S)-6-chloro-N-(isoquinolin-4-yl)-2-[2-(methylamino)-2-oxoethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. [Link]

- PubChem. Isoquinoline, 1-chloro-. [Link]

- PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - Methyl 1-chloroisoquinoline-3-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide for Medicinal Chemists: Key Differences Between Quinoline and Isoquinoline Core Structures

Abstract

Quinoline and isoquinoline, both benzopyridines, are foundational scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Despite being structural isomers with the same chemical formula (C₉H₇N), the simple transposition of the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) imparts profound differences in their electronic, steric, and physicochemical properties.[3][4] These distinctions have significant consequences for synthetic accessibility, metabolic stability, target engagement, and overall pharmacological profiles. This guide provides an in-depth analysis of these core differences, offering field-proven insights for researchers, scientists, and drug development professionals to enable more informed decisions in scaffold selection and lead optimization.

Fundamental Structural and Electronic Differences

The core distinction between quinoline and isoquinoline lies in the position of the nitrogen atom within the fused heterocyclic ring system. In quinoline (1-azanaphthalene), the nitrogen atom is at position 1, directly adjacent to the ring fusion. In isoquinoline (2-azanaphthalene), the nitrogen is at position 2, removed from the fusion point.[3] This seemingly minor positional shift is the primary determinant of their divergent chemical personalities.

The electronegative nitrogen atom influences the electron density distribution across both rings. In both molecules, the pyridine ring is electron-deficient compared to the benzene ring, making the carbocyclic (benzene) ring the preferred site for electrophilic aromatic substitution.[5][6] Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack.[7]

However, the nitrogen's position dictates the specific reactivity patterns:

-

Quinoline: The nitrogen at position 1 exerts a strong deactivating effect on the pyridine ring, particularly at positions 2 and 4. Nucleophilic substitution readily occurs at these positions.[7]

-

Isoquinoline: The nitrogen at position 2 activates the C-1 position for nucleophilic attack, making it the most reactive site.[6] This is a critical difference, as it provides a distinct vector for chemical modification.

Comparative Physicochemical Properties

The electronic differences manifest in measurable physicochemical properties that are critical for drug design, influencing factors like solubility, membrane permeability, and plasma protein binding.

| Property | Quinoline | Isoquinoline | Rationale & Medicinal Chemistry Implication |

| pKa | ~4.90[7][8] | ~5.4[9][10] | Isoquinoline is a slightly stronger base.[11] The lone pair on the N-2 in isoquinoline is more sterically accessible and less influenced by the fused benzene ring compared to the N-1 in quinoline. This difference can affect salt formation strategies and interactions with acidic residues in a protein's active site. |

| Dipole Moment (μ) | ~2.1 D[5] | ~2.6 D[5][12] | Isoquinoline is more polar, which can influence its solubility in polar solvents and its interaction with polar biological environments. This may impact cell permeability and distribution. |

| LogP | ~2.03 | ~2.08[12] | The LogP values are very similar, suggesting comparable lipophilicity for the parent scaffolds. However, substituent placement can drastically alter this property, and the different reactivity of the cores provides distinct opportunities for LogP modulation. |

| Solubility | Sparingly soluble in cold water, dissolves in hot water and organic solvents. | Low solubility in water, but dissolves well in common organic solvents and dilute acids.[9][13] | Both have limited aqueous solubility, a common challenge in drug development. The slightly higher basicity of isoquinoline may offer a marginal advantage for forming soluble salts with acids.[9] |

| Appearance | Colorless to yellowish hygroscopic oily liquid.[3] | Colorless hygroscopic solid or liquid depending on temperature (m.p. 26-28°C).[9][13] | The difference in physical state at room temperature can have practical implications for handling and formulation. |

Hydrogen Bonding Capabilities

The nitrogen atom in both scaffolds acts as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[14] The key difference again stems from the nitrogen's position:

-

Quinoline: The nitrogen at N-1 is sterically more hindered due to the adjacent C-8 proton on the fused benzene ring. This can restrict the angle of approach for a hydrogen bond donor.

-

Isoquinoline: The nitrogen at N-2 is less sterically encumbered, potentially allowing for more favorable and directionally optimal hydrogen bonding with a target protein.

This difference is highly context-dependent on the specific topology of the protein's binding pocket but is a fundamental consideration during structure-based drug design. For instance, many kinase inhibitors utilize a heterocyclic nitrogen to form a key hydrogen bond with the "hinge" region of the ATP-binding pocket.[15] The choice between a quinoline or isoquinoline core can be pivotal in achieving the optimal geometry for this interaction.

Key Synthetic Strategies: A Comparative Overview

The synthetic routes to quinolines and isoquinolines are distinct and well-established, offering different strategic advantages for accessing substituted analogs.

Quinoline Synthesis

Classical methods for quinoline synthesis typically involve the condensation of an aniline with a three-carbon unit.

Experimental Protocol: The Skraup Synthesis The Skraup synthesis is a robust method for producing quinolines from anilines.[16][17]

-

Reactant Preparation: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Initiation: Add a mild oxidizing agent, such as nitrobenzene corresponding to the aniline used or arsenic pentoxide.

-

Reaction: Heat the mixture. The reaction is often vigorous and requires careful temperature control. The sulfuric acid dehydrates the glycerol to acrolein in situ.

-

Cyclization & Oxidation: The aniline undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydration. The dihydroquinoline intermediate is then oxidized to the final quinoline product.[5]

-

Workup: Cool the reaction mixture, dilute with water, and neutralize with a base (e.g., NaOH) to precipitate the quinoline. The product is then typically purified by steam distillation or chromatography.

Other notable syntheses include the Friedländer (condensation of an o-aminobenzaldehyde/ketone with a compound containing an α-methylene group) and Conrad-Limpach syntheses (reaction of anilines with β-ketoesters).[2][16]

Isoquinoline Synthesis

Isoquinoline syntheses typically start from a β-phenylethylamine precursor, forming the pyridine ring onto the existing benzene ring.

Experimental Protocol: The Bischler-Napieralski Synthesis This is a cornerstone method for creating 3,4-dihydroisoquinolines, which are readily oxidized to isoquinolines.[11][18]

-

Acylation: React a β-phenylethylamine with an acyl chloride (e.g., formyl chloride for the parent isoquinoline) or anhydride in the presence of a base to form the corresponding N-acyl derivative.

-

Cyclization: Treat the resulting amide with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heat. This promotes an intramolecular electrophilic aromatic substitution to form the cyclic 3,4-dihydroisoquinoline intermediate.[18] The reaction is favored by electron-donating groups on the phenyl ring.[18]

-

Aromatization: Dehydrogenate the dihydroisoquinoline intermediate to the aromatic isoquinoline. This is commonly achieved by heating with a catalyst like palladium on carbon (Pd/C).

-

Workup: Following the reaction, the mixture is worked up by quenching, extraction, and purification, typically via chromatography.

The Pictet-Spengler reaction , which condenses a β-phenylethylamine with an aldehyde or ketone, is another vital route, particularly for synthesizing tetrahydroisoquinolines, which are themselves important pharmacophores.[18]

Role as Pharmacophores: A Tale of Two Scaffolds

Both quinoline and isoquinoline are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[2][19]

The Quinoline Core in Medicine

The quinoline scaffold is famously associated with antimalarial drugs. The 4-aminoquinoline derivative Chloroquine was a cornerstone of malaria treatment for decades. Other prominent examples include:

-

Antimalarials: Quinine, Mefloquine, Pamaquine.[20]

-

Anticancer Agents: Camptothecin and its analogs (Topotecan, Irinotecan) are potent topoisomerase I inhibitors.[21]

-

Antibiotics: Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) are broad-spectrum antibacterial agents that inhibit DNA gyrase.[22]

-

Other: Bedaquiline (antitubercular), Saquinavir (antiviral).[20][21]

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling fine-tuning of activity and properties. For instance, in antiproliferative quinolones, bulky substituents at position-7 and amino side chains at position-4 have been shown to enhance activity.[23][24]

The Isoquinoline Core in Medicine

The isoquinoline motif is particularly prevalent in alkaloids derived from natural sources, many with potent pharmacological effects.[1][25]

-

Natural Alkaloids: Papaverine (vasodilator), Morphine and Codeine (analgesics), Berberine (antimicrobial, anti-inflammatory), Emetine (anti-protozoal).[9][13][25]

-

Antihypertensives: Quinapril and Debrisoquine contain isoquinoline or tetrahydroisoquinoline moieties.[12][26]

-

Anticancer Agents: A number of synthetic isoquinoline derivatives have been developed as anticancer agents, often targeting nucleic acids or specific enzymes.[26]

-

Other: Palonosetron (antiemetic), Gliquidone (antidiabetic).[25]

The tetrahydroisoquinoline (THIQ) core, in particular, is a common scaffold in both natural products and synthetic drugs, exhibiting a wide range of biological activities.[18]

Bioisosteric Replacement and Structure-Activity Relationships (SAR)

In drug design, the principle of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to retain or enhance biological activity while improving other characteristics like toxicity or pharmacokinetics.[27][28]

Quinoline and isoquinoline are not classical bioisosteres, as their differing reactivity and hydrogen bonding vectors make them structurally distinct from a target's perspective. However, in a broader sense, they can be considered for "scaffold hopping" experiments where one core is replaced by the other to explore new chemical space and intellectual property.

For example, replacing the naphthalene ring of the antidepressant agomelatine with an isoquinoline or tetrahydroisoquinoline core led to compounds with potent melatonin receptor affinity and notably improved pharmacokinetic properties.[29] This highlights how such a switch can be a productive strategy in lead optimization.

Conclusion for the Medicinal Chemist

The choice between a quinoline and an isoquinoline scaffold is a strategic decision with significant downstream consequences.

-

Choose Quinoline when:

-

The synthetic route starting from a substituted aniline is more feasible.

-

A hydrogen bond acceptor at the N-1 position, with its specific steric environment, is desired for target binding.

-

The reactivity at C-2 and C-4 is advantageous for introducing key substituents.

-

Leveraging the vast historical precedent in antimalarial or antibacterial drug design is a goal.

-

-

Choose Isoquinoline when:

-

The synthesis is more practical starting from a β-phenylethylamine.

-

A less sterically hindered hydrogen bond acceptor at N-2 is required.

-

Facile functionalization at the C-1 position is a primary strategic goal for SAR exploration.

-

Mimicking the structure of a natural product alkaloid is the starting point for the design.

-

Ultimately, both quinoline and isoquinoline are powerful, privileged scaffolds. A deep understanding of their fundamental differences in structure, reactivity, and physicochemical properties is essential for any medicinal chemist aiming to rationally design the next generation of therapeutics. By appreciating these nuances, researchers can make more informed decisions, accelerating the journey from initial hit to clinical candidate.

References

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.).

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.).

- Gupta, M., & Patel, S. (2021). Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective. Current Traditional Medicine, 7(1), 72-92.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- Novel Bioisosteres of Quinolines and Isoquinolines. (n.d.).

- Quinoline pharmacophore containing drugs. (n.d.). ResearchGate.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.

- Isoquinoline - Wikipedia. (n.d.).

- Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. (n.d.). Slideshare.

- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.

- Difference Between Quinoline and Isoquinoline. (2020, March 5).

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.).

- Synthetic approaches for quinoline and isoquinoline. (n.d.). ResearchGate.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.

- Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Institutes of Health.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate.

- Quinoline | C9H7N. (n.d.). PubChem.

- What is the Difference Between Quinoline and Isoquinoline. (2024, July 4). Pediaa.Com.

- Luminescence and hydrogen bonding in quinoline and isoquinoline. (1977, March 1). AIP Publishing.

- Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. (2022, February 4). PubMed.

- Preparation and Properties of Isoquinoline. (n.d.).

- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).

- Quinolines and isoquinolines. (2022, November 3). Chemistry Online.

- Dissociation constants pK a of isoquinoline bases. (n.d.). ResearchGate.

- Quinoline and Isoquinoline Overview. (n.d.). Scribd.

- Santo, M., Cattana, R., & Silber, J. J. (2001). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1541–1553.

- EGFR inhibitors developed through bioisosteric replacement of the... (n.d.). ResearchGate.

- The Quest for Bioisosteric Replacements. (n.d.). Journal of Chemical Information and Modeling.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. differencebetween.com [differencebetween.com]

- 4. pediaa.com [pediaa.com]

- 5. chemistry-online.com [chemistry-online.com]

- 6. scribd.com [scribd.com]

- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isoquinoline - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. uop.edu.pk [uop.edu.pk]

- 12. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 14. Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. namiki-s.co.jp [namiki-s.co.jp]

- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iipseries.org [iipseries.org]

- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 19. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 25. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mch.estranky.sk [mch.estranky.sk]

- 29. Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Methyl 1-chloroisoquinoline-6-carboxylate: Strategies and Starting Materials

Introduction

Methyl 1-chloroisoquinoline-6-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds exhibiting a wide range of biological activities. The presence of a chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methyl carboxylate at the 6-position offers a site for further functionalization or can act as a crucial pharmacophoric element. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the experimental methodologies.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to two key transformations: the chlorination of the C1 position and the formation of the isoquinoline core. This suggests a synthetic strategy that first constructs the Methyl isoquinoline-6-carboxylate scaffold, followed by the introduction of the chlorine atom.

A highly effective and versatile method for the construction of the isoquinoline ring system is the Pomeranz-Fritsch reaction . This acid-catalyzed cyclization of a benzalaminoacetal offers a direct route to the desired isoquinoline core. The starting materials for this reaction are a substituted benzaldehyde and a 2,2-dialkoxyethylamine. Given the target's methyl carboxylate at the 6-position, a commercially available and suitable starting material is Methyl 4-formylbenzoate .

The introduction of the chlorine atom at the 1-position can be efficiently achieved by chlorination of the corresponding 1-oxo-isoquinoline (isocarbostyril) intermediate. This two-step sequence involves the conversion of the synthesized Methyl isoquinoline-6-carboxylate to Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

The overall proposed synthetic pathway is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Isoquinoline Core

The foundational step in this synthetic approach is the construction of the Methyl isoquinoline-6-carboxylate ring system via the Pomeranz-Fritsch reaction.

Starting Materials for Part 1

| Starting Material | Structure | Key Role |

| Methyl 4-formylbenzoate |  | Provides the benzene ring and the C6-methyl carboxylate group of the isoquinoline core. |

| 2,2-Diethoxyethylamine |  | Provides the nitrogen atom and the C1 and C2 carbons of the pyridine ring. |

Experimental Protocol: Synthesis of Methyl isoquinoline-6-carboxylate

This protocol is based on the well-established Pomeranz-Fritsch reaction methodology.

Step 1: Formation of the Benzalaminoacetal Intermediate

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Methyl 4-formylbenzoate (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal intermediate. This intermediate is typically used in the next step without further purification.

Causality of Experimental Choices:

-

Dean-Stark Apparatus: The removal of water drives the equilibrium of the condensation reaction towards the formation of the imine (Schiff base) intermediate.

-

p-Toluenesulfonic Acid: This acts as an acid catalyst to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine.

-

Toluene: An azeotropic solvent with water, facilitating its removal.

Step 2: Acid-Catalyzed Cyclization

-

Carefully add the crude benzalaminoacetal intermediate dropwise to ice-cold concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to approximately 80°C for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Basify the acidic solution with a concentrated sodium hydroxide solution to a pH >10, ensuring the temperature is kept below 20°C.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl isoquinoline-6-carboxylate.

Causality of Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both the acid catalyst and a dehydrating agent for the cyclization reaction.

-

Controlled Temperature: The initial addition at low temperature is crucial to manage the exothermic reaction. Subsequent heating provides the necessary activation energy for the cyclization.

-

Basification and Extraction: This workup procedure neutralizes the acid and allows for the isolation of the basic isoquinoline product into an organic solvent.

Part 2: Functionalization at the C1 Position

With the Methyl isoquinoline-6-carboxylate core in hand, the next stage involves the introduction of the chlorine atom at the C1 position. This is most effectively achieved through a two-step process: formation of the 1-oxo intermediate followed by chlorination.

Experimental Protocol: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate

The conversion of an isoquinoline to its corresponding 1-oxo derivative can be achieved through N-oxidation followed by rearrangement.

-

Dissolve Methyl isoquinoline-6-carboxylate in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, hydrogen peroxide (30% solution), dropwise at room temperature.

-

Heat the reaction mixture gently (e.g., 60-70°C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration, wash with water, and dry to yield Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate.

Experimental Protocol: Synthesis of this compound

The final step is the chlorination of the 1-oxo-isoquinoline intermediate. This reaction is analogous to the conversion of amides to imidoyl chlorides.

-

In a round-bottom flask, suspend Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating and dehydrating agent, effective for converting the lactam (amide) functionality of the isocarbostyril to the corresponding 1-chloro-isoquinoline.

-

Excess Reagent: Using POCl₃ as both the reagent and solvent drives the reaction to completion.

-

Aqueous Workup: The quenching with ice hydrolyzes the excess POCl₃, and neutralization is necessary to handle the acidic conditions before extraction.

Alternative Synthetic Considerations

An alternative final step could involve performing the chlorination on 1-chloroisoquinoline-6-carboxylic acid, followed by esterification. The esterification of the carboxylic acid can be achieved using a Fischer esterification (methanol with an acid catalyst) or by conversion to the acid chloride followed by reaction with methanol. However, the presented route, where the ester group is carried through the synthesis, is generally more convergent and efficient.

Conclusion

The synthesis of this compound is most strategically approached by first constructing the core isoquinoline ring system using the Pomeranz-Fritsch reaction with Methyl 4-formylbenzoate as a key starting material. Subsequent functionalization at the C1 position through an N-oxidation/rearrangement and a final chlorination step provides an efficient and reliable route to the target molecule. The methodologies described are based on well-established and robust chemical transformations, offering a solid foundation for researchers and drug development professionals in the synthesis of this valuable intermediate.

References

- Wikipedia. (2023). Pomeranz–Fritsch reaction.

- Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- Martinet, S. J., Larsen, L., Street, J. D., & Joule, J. A. (1988).

A Technical Guide to the Solubility Profile of Methyl 1-chloroisoquinoline-6-carboxylate for Pharmaceutical and Chemical Research

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of drug development and chemical process optimization. It dictates bioavailability, formulation strategies, and purification methods. This guide provides an in-depth technical overview of the solubility profile for Methyl 1-chloroisoquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document serves as a predictive guide and establishes a robust experimental framework for its determination. We will explore its core physicochemical properties, predict its solubility behavior based on structural analysis, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment in common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility characteristics of this compound.

Introduction: The Imperative of Solubility

The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a non-negotiable parameter in chemical and pharmaceutical sciences. For drug discovery, poor aqueous solubility is a primary driver of high attrition rates for promising drug candidates, as it often leads to low and variable oral bioavailability. In process chemistry, solubility dictates the choice of solvents for reaction media, extraction, and crystallization, directly impacting yield, purity, and scalability. Therefore, a comprehensive understanding of a compound's solubility profile is essential for efficient and successful research and development.

Introducing this compound

This compound belongs to the isoquinoline class of heterocyclic compounds, which are scaffolds found in numerous natural products and pharmacologically active molecules.[1] The presence of a chlorine atom, an ester group, and the isoquinoline nitrogen provides a unique combination of functional groups that dictate its chemical reactivity and physical properties.[1] A thorough characterization of its solubility is the first step toward unlocking its potential in synthetic and medicinal applications.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a molecule is paramount to predicting its behavior. The properties for this compound are detailed below.

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₈ClNO₂ | (Calculated) |

| Molecular Weight | 221.64 g/mol | (Calculated) |

| Appearance | White to off-white solid (Predicted) | Based on similar compounds[2] |

| Predicted logP | ~2.5 - 3.5 | (Prediction based on structure) |

| Key Structural Features | Aromatic, Halogenated (Cl), Ester (COOCH₃), Heterocyclic (basic Nitrogen) | (Structural Analysis) |

The predicted octanol-water partition coefficient (logP) suggests a lipophilic nature, indicating that the compound will likely favor organic solvents over water. The presence of the ester group adds some polarity, while the chloro-substituent increases lipophilicity. The isoquinoline nitrogen atom introduces a site for potential protonation in acidic conditions, a key factor that can be exploited to modulate aqueous solubility.[3]

Theoretical Solubility Profile & Rationale

The "like dissolves like" principle is the guiding tenet for predicting solubility.[4] This rule states that substances with similar polarities are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar surface area of the fused aromatic rings, moderate solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents are expected to be effective. Dichloromethane (DCM) and Chloroform should readily dissolve the compound due to similar polarities. The ester group's carbonyl oxygen can act as a hydrogen bond acceptor, facilitating interactions with solvents like Ethyl Acetate and Acetone.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

-

Water: Very low solubility is expected due to the compound's overall lipophilic character.[5]

-

Alcohols (Methanol, Ethanol): Partial to good solubility is predicted. These solvents have both a polar hydroxyl group and a nonpolar alkyl chain, allowing them to effectively solvate molecules with mixed characteristics.

-

-

Aqueous Acid/Base:

-

Aqueous Acid (e.g., 5% HCl): Solubility in dilute acid is expected to be significantly higher than in neutral water. The lone pair of electrons on the isoquinoline nitrogen can be protonated by an acid, forming a cationic ammonium salt.[3] This ionic species is far more polar and thus more water-soluble.

-

Aqueous Base (e.g., 5% NaOH): The compound lacks a strong acidic proton, so significant solubility enhancement in a dilute base is not expected. The ester group could be susceptible to hydrolysis under strong basic conditions, especially with heating, but this is a chemical reaction, not just a dissolution process.

-

Experimental Protocol for Solubility Determination

This section provides a validated, step-by-step methodology for determining the solubility profile of this compound.

Critical Safety Precautions

While specific data for this compound is unavailable, related chloro-isoquinoline derivatives are classified as irritants.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][9]

-

Ventilation: Conduct all experiments in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][10]

-

Handling: Avoid skin and eye contact. Wash hands thoroughly after handling.[11] In case of contact, rinse the affected area with copious amounts of water.[11]

Materials and Reagents

-

Solute: this compound

-

Solvents:

-

Deionized Water

-

5% Hydrochloric Acid (w/v)

-

5% Sodium Hydroxide (w/v)

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Toluene

-

Hexane

-

-

Apparatus: Vials or test tubes, magnetic stirrer and stir bars (for quantitative), vortex mixer, analytical balance, spatula.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for a systematic qualitative solubility assessment.

Caption: Workflow for qualitative solubility classification.

Part A: Qualitative Solubility Assessment

This rapid assessment helps classify the compound and select appropriate solvents for further work. A common threshold for "soluble" in this context is dissolving completely at a concentration of approximately 10-20 mg/mL.[3][4]

-

Water Solubility:

-

Accurately weigh approximately 10 mg of the compound into a clean vial.

-

Add 1 mL of deionized water.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[4]

-

Visually inspect the sample against a dark background. If the solution is completely clear with no visible solid particles, the compound is classified as water-soluble. If not, proceed to the next step.

-

-

Aqueous Acid/Base Solubility (if insoluble in water):

-

Using a fresh 10 mg sample of the compound, add 1 mL of 5% HCl solution. Vortex and observe. Solubility indicates the presence of a basic functional group (Class B).[12]

-

Using another fresh 10 mg sample, add 1 mL of 5% NaOH solution. Vortex and observe. Solubility would indicate a sufficiently acidic functional group (Class A), which is not expected for this compound.[3][12]

-

-

Organic Solvent Solubility (if insoluble in aqueous solutions):

-

Sequentially test the solubility in the panel of organic solvents (DCM, Ethyl Acetate, Acetone, Methanol, Toluene, Hexane) using the same procedure: ~10 mg of compound in 1 mL of solvent.

-

Record observations as "freely soluble," "partially soluble," or "insoluble."

-

Part B: Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise data (e.g., formulation), a quantitative method is necessary. The shake-flask method is a gold standard.

-

Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial (e.g., 20 mg in 2 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (typically 25 °C) for a prolonged period (24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: Allow the solid to settle or centrifuge the sample to pellet the undissolved solid.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated based on the measured concentration and reported in units such as mg/mL or mol/L.

Data Interpretation and Presentation

All experimental data should be recorded systematically. The following table provides a template for presenting the results.

Table 1: Solubility Profile of this compound

| Solvent | Solvent Type | Qualitative Solubility (at ~10 mg/mL) | Quantitative Solubility (mg/mL at 25°C) | Notes |

| Deionized Water | Polar Protic | Insoluble (Predicted) | <0.1 (Predicted) | |

| 5% HCl | Aqueous Acid | Soluble (Predicted) | To be determined | Protonation of isoquinoline N |

| 5% NaOH | Aqueous Base | Insoluble (Predicted) | To be determined | Potential for slow hydrolysis |

| Methanol | Polar Protic | Soluble (Predicted) | To be determined | |

| Dichloromethane | Polar Aprotic | Freely Soluble (Predicted) | To be determined | |

| Acetone | Polar Aprotic | Soluble (Predicted) | To be determined | |

| Ethyl Acetate | Polar Aprotic | Soluble (Predicted) | To be determined | |

| Toluene | Nonpolar | Partially Soluble (Predicted) | To be determined | |

| Hexane | Nonpolar | Insoluble (Predicted) | To be determined |

Based on the results from the qualitative workflow, the compound can be assigned to a solubility class, which provides valuable information about its functional groups.[3] For this compound, the expected result is Class B (Basic) , defined by its insolubility in water and solubility in dilute acid.

Conclusion